molecular formula C7H13BrN2 B14426291 (1-Bromohexan-2-yl)cyanamide CAS No. 85782-22-5

(1-Bromohexan-2-yl)cyanamide

Katalognummer: B14426291
CAS-Nummer: 85782-22-5
Molekulargewicht: 205.10 g/mol
InChI-Schlüssel: IXRBHSYEPONXOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Bromohexan-2-yl)cyanamide is an organic compound with the molecular formula C7H13BrN2 It is a derivative of cyanamide, characterized by the presence of a bromine atom and a cyanamide group attached to a hexane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromohexan-2-yl)cyanamide typically involves the reaction of 1-hexene with cyanamide in the presence of a brominating agent. One common method is the bromination of 1-hexene to form 1-bromohexane, followed by the reaction with cyanamide to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyanamide addition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Bromohexan-2-yl)cyanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Addition Reactions: The cyanamide group can participate in addition reactions with electrophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and nitrogen atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium cyanide are commonly used under mild conditions.

    Addition: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted hexyl cyanamides, which can be further utilized in synthetic chemistry for the development of new materials and compounds .

Wissenschaftliche Forschungsanwendungen

(1-Bromohexan-2-yl)cyanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Wirkmechanismus

The mechanism of action of (1-Bromohexan-2-yl)cyanamide involves its interaction with various molecular targets. The bromine atom and cyanamide group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to undergo substitution and addition reactions allows it to modify the structure and function of target molecules, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromohexane: Lacks the cyanamide group, making it less versatile in chemical reactions.

    Hexylcyanamide: Does not contain the bromine atom, limiting its reactivity in substitution reactions.

    2-Bromohexanamide: Similar structure but different functional groups, leading to distinct chemical properties.

Uniqueness

(1-Bromohexan-2-yl)cyanamide is unique due to the presence of both bromine and cyanamide groups, which confer a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .

Eigenschaften

CAS-Nummer

85782-22-5

Molekularformel

C7H13BrN2

Molekulargewicht

205.10 g/mol

IUPAC-Name

1-bromohexan-2-ylcyanamide

InChI

InChI=1S/C7H13BrN2/c1-2-3-4-7(5-8)10-6-9/h7,10H,2-5H2,1H3

InChI-Schlüssel

IXRBHSYEPONXOJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CBr)NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.